molecular formula C20H21BrN4O3 B11673544 N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide

N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B11673544
M. Wt: 445.3 g/mol
InChI Key: KCPASGXBBBKSQS-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated indole core and a methoxyphenyl group, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Bromination: Introduction of a bromine atom into the indole ring.

    Dimethylaminomethylation: Addition of a dimethylaminomethyl group to the indole core.

    Condensation: Reaction of the brominated and dimethylaminomethylated indole with 4-methoxyphenylacetic acid hydrazide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of halogenated or functionalized indole derivatives.

Scientific Research Applications

N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of a brominated indole core and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H21BrN4O3

Molecular Weight

445.3 g/mol

IUPAC Name

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21BrN4O3/c1-24(2)12-25-17-9-6-14(21)11-16(17)19(20(25)27)23-22-18(26)10-13-4-7-15(28-3)8-5-13/h4-9,11,27H,10,12H2,1-3H3

InChI Key

KCPASGXBBBKSQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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